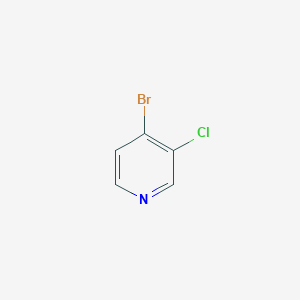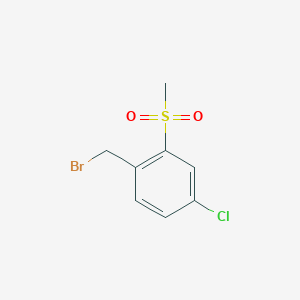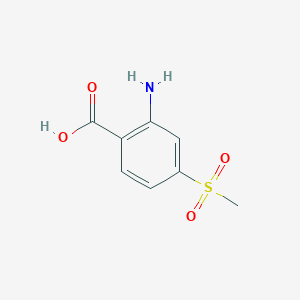
4-Bromo-3-chloropyridine
Vue d'ensemble
Description
4-Bromo-3-chloropyridine (4-BrClP) is an organic compound with the molecular formula C5H3BrClN. It is a colorless, flammable liquid with a pungent odor. 4-BrClP is soluble in most organic solvents and is used as a reagent in the synthesis of a variety of organic compounds. Its main applications are in the fields of organic synthesis, biochemistry, and medicinal chemistry.
Applications De Recherche Scientifique
Selective Amination and Catalysis
4-Bromo-3-chloropyridine is used in selective amination processes. For example, a study by Ji et al. (2003) found that amination of halopyridines, like 5-bromo-2-chloropyridine, can be effectively catalyzed using a palladium-Xantphos complex, yielding high chemoselectivity in the amination process (Ji, Li, & Bunnelle, 2003).
Halogen-Lithium Exchange and Ortholithiation
Gribble and Saulnier (1993) explored the regioselective ortho-lithiation of various halopyridines, including 3-chloropyridines, to produce ortho-disubstituted pyridines (Gribble & Saulnier, 1993). This process is crucial for creating specific pyridine derivatives with desired properties.
Silyl-Mediated Halogen Exchange
Schlosser and Cottet (2002) demonstrated the potential of silyl-mediated halogen/halogen displacement in pyridines. Their study included the conversion of 2-chloropyridine into 2-bromopyridine, indicating the versatility of halopyridines in halogen exchange reactions (Schlosser & Cottet, 2002).
Suzuki Cross-Coupling Reactions
Nazeer et al. (2020) reported on the Suzuki cross-coupling reaction of 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound related to this compound. This study highlights the utility of bromo-chloropyridines in facilitating cross-coupling reactions for synthesizing various derivatives (Nazeer et al., 2020).
Microwave-Assisted Amination
Kim et al. (2010) described a microwave-assisted amination method for 3-bromo-2-chloropyridine, showcasing an efficient technique for modifying pyridine derivatives (Kim et al., 2010).
Cobalt(II) and Nickel(II) Complexes
Billing and Underhill (1968) discussed the formation of complexes with cobalt(II) and nickel(II) halides using halogenopyridines, including 3-bromo- and 4-chloropyridine. This research highlights the potential of halopyridines in forming metal complexes (Billing & Underhill, 1968).
Structural and Magnetic Properties
Dubois et al. (2019) investigated the crystal structures and magnetic behaviors of copper(II) chloride and bromide complexes with 2-chloro-3-bromopyridine, revealing insights into the physical properties of these complexes (Dubois et al., 2019).
Antifungal and Antibacterial Agents
Narayana et al. (2007) synthesized novel derivatives of 2-chloropyridin-4-yl compounds, including 4-bromoacetyl-2-chloropyridine, with significant antifungal and antibacterial activities (Narayana et al., 2007).
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous. It can cause acute oral toxicity, skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Orientations Futures
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mécanisme D'action
Target of Action
4-Bromo-3-chloropyridine is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as an electrophile . The bromine atom on the pyridine ring is replaced by an organoboron compound in the presence of a palladium catalyst . This reaction is facilitated by the electron-withdrawing nature of the bromine and chlorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon-carbon bonds . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that this compound, like other halogenated organic compounds, may have significant environmental persistence and potential bioaccumulation .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in polar solvents . Additionally, the reaction is generally performed under mild conditions, which can help to preserve the stability of the this compound .
Analyse Biochimique
Biochemical Properties
4-Bromo-3-chloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes involved in halogenation and dehalogenation processes . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on the enzymes, leading to changes in their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can result in altered cellular metabolism, impacting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, it can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its decomposition, resulting in the formation of by-products that may affect its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, with no significant impact on overall health and behavior . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.
Propriétés
IUPAC Name |
4-bromo-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXVUKYIBWZKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376580 | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73583-41-2 | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)




![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)


![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)




